

A Technical Guide to the Synthesis and Characterization of D-Ofloxacin

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For Researchers, Scientists, and Drug Development Professionals

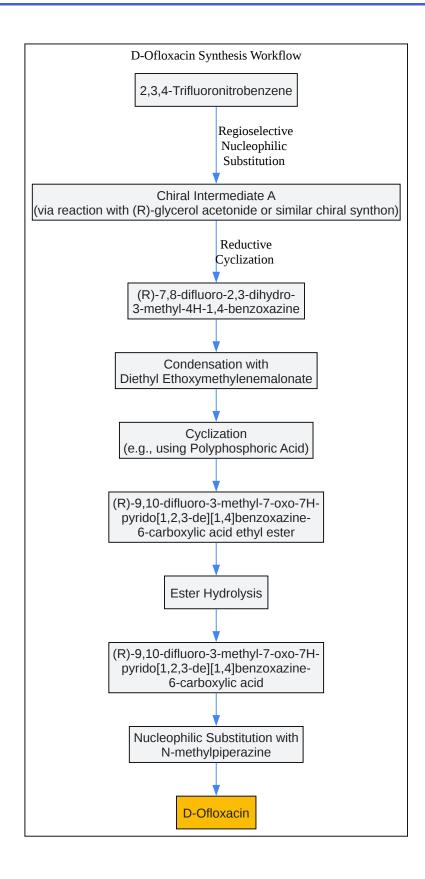
This document provides an in-depth technical overview of the synthesis and characterization of D-Ofloxacin, the (R)-(+)-enantiomer of ofloxacin. Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] While ofloxacin is a racemic mixture, its antibacterial activity is primarily attributed to the (S)-(-)-enantiomer (Levofloxacin), which is 8 to 128 times more potent than the D-enantiomer.[3][4] The study of D-Ofloxacin is crucial for understanding enantioselective activity, metabolism, and for ensuring the chiral purity of Levofloxacin products.[3]

Synthesis of D-Ofloxacin

The synthesis of enantiomerically pure D-Ofloxacin can be achieved through two primary strategies: asymmetric synthesis to create the chiral center stereoselectively, or resolution of a racemic mixture of ofloxacin. A common approach involves the stereoselective synthesis of the key chiral intermediate, (R)-7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.

A representative asymmetric synthesis route starts from 2,3,4-trifluoronitrobenzene. The key step is a chiral Brønsted acid-catalyzed transfer hydrogenation to establish the stereocenter.[5]





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Caption: General workflow for the asymmetric synthesis of D-Ofloxacin.



Experimental Protocol: Synthesis of Racemic Ofloxacin Intermediate

The following protocol describes a general, non-enantioselective synthesis of a key ofloxacin precursor starting from 2,3,4-trifluoronitrobenzene, which can then be subjected to chiral resolution.[6][7]

- Step 1: Synthesis of 2-hydroxy-3,4-difluoronitrobenzene. 2,3,4-trifluoronitrobenzene is reacted with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.[6]
- Step 2: Ether Formation. The product from Step 1 is reacted with chloroacetone in the presence of potassium iodide and potassium carbonate to form the corresponding ether of hydroxyacetone.[6]
- Step 3: Reductive Cyclization. The ether is reduced with hydrogen over a Raney nickel catalyst. This single step reduces the nitro group and facilitates cyclization to form the racemic 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.[6][7]
- Step 4: Condensation and Cyclization. The benzoxazine derivative is reacted with diethyl ethoxymethylenemalonate. The resulting product is then cyclized using polyphosphoric acid at high temperatures to form the tricyclic core.[6]
- Step 5: Hydrolysis. The ethyl ester of the tricyclic compound is hydrolyzed to the corresponding carboxylic acid.[6]
- Step 6: Final Substitution. The acid is reacted with N-methylpiperazine, which substitutes the fluorine atom at the C10 position to yield racemic ofloxacin with a reported yield of up to 95.8%.[6]

Note: To obtain D-Ofloxacin, a chiral resolution step would be required, typically via diastereomeric salt formation or chiral chromatography.

Characterization of D-Ofloxacin

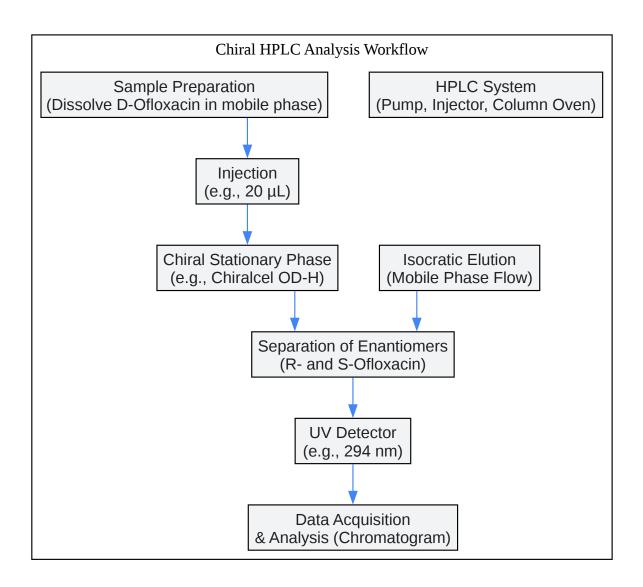
Comprehensive characterization is essential to confirm the chemical identity, purity, and enantiomeric integrity of D-Ofloxacin. Key analytical techniques include High-Performance



Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is the most critical method for separating and quantifying the enantiomers of ofloxacin, thereby determining the enantiomeric excess (ee) of a D-Ofloxacin sample.[8]



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Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

This protocol is based on a method developed for the baseline resolution of ofloxacin enantiomers.[9][10]

- Instrumentation: Utilize a standard HPLC system equipped with a UV detector.
- Column: Chiralcel OD-H column (250 x 4.6 mm, 5 μm).[9][10]
- Mobile Phase: Prepare a mobile phase consisting of Hexane:Ethanol:Acetic Acid (60:40:0.1 v/v/v).[9]
- Sample Preparation: Dissolve the D-Ofloxacin sample in the mobile phase to a concentration of approximately 0.2 mg/mL.[10]
- Chromatographic Conditions:

Flow Rate: 0.5 mL/min.[9]

Column Temperature: 25 °C.[9][10]

Detection Wavelength: 294 nm.[9][10]

Injection Volume: 20 μL.[10]

• Data Analysis: Integrate the peak areas for the D- (R) and S-enantiomers. Calculate the enantiomeric purity based on the relative peak areas.



Parameter	Value	Reference
Column	Chiralcel OD-H	[9]
Mobile Phase	Hexane-Ethanol-Acetic Acid (60:40:0.1%)	[9]
Flow Rate	0.5 mL/min	[9]
Temperature	25 °C	[9]
Detection	294 nm	[9]
Resolution Factor (Rs)	2.43	[9]
Selectivity Factor (α)	1.15	[9]

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of D-Ofloxacin. The ¹H and ¹³C NMR spectra of the D- and S-enantiomers are identical; they can only be distinguished in a chiral environment.

- Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve an accurately weighed sample of D-Ofloxacin in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional experiments like HSQC and HMBC can be used for unambiguous peak assignment.[11]

The ¹H-NMR spectrum of ofloxacin shows characteristic resonances for its aromatic, oxazine, and piperazine moieties.[11]

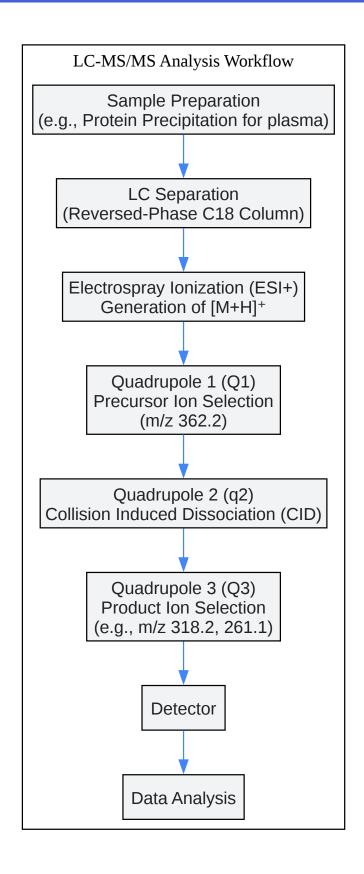


Proton Assignment	Chemical Shift (ppm) Range	Reference
Aromatic Protons	7.0 - 8.5 ppm	
Oxazine Protons	4.0 - 5.0 ppm	[11]
Piperazine Protons	2.5 - 4.0 ppm	[11]
Oxazine Methyl Protons	~1.5 ppm	
N-CH₃ (Piperazine)	~2.3 - 2.5 ppm	[10]

Molecular Weight and Fragmentation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for confirming the molecular weight and structural integrity of D-Ofloxacin.





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Caption: Logical workflow for the quantification of D-Ofloxacin by LC-MS/MS.



This protocol is adapted from methods for analyzing ofloxacin in biological matrices.[12][13]

- Sample Preparation: Prepare a dilute solution (~1 μg/mL) of D-Ofloxacin in a mixture of Acetonitrile:Water (50:50).[10] For plasma samples, perform a protein precipitation step by adding ice-cold acetonitrile, vortexing, and centrifuging.[12][14]
- · Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 50 x 2 mm, 5 μm).[13]
 - Mobile Phase: A gradient or isocratic mixture of water and acetonitrile, both containing
 0.1% formic acid.[13]
 - Flow Rate: 400 μL/min.[13]
- Mass Spectrometry:
 - Ionization: Electrospray ionization in positive mode (ESI+).[12]
 - Mode: Multiple Reaction Monitoring (MRM) for quantification.
 - Transitions: Monitor the transition from the precursor ion [M+H]⁺ to specific product ions.

Parameter	Value	Reference
Ionization Mode	Positive Electrospray (ESI+)	[12]
Precursor Ion [M+H]+	m/z 362.2	[15]
Product Ion 1	m/z 318.2	[15]
Product Ion 2	m/z 261.1	[15]
Capillary Voltage	3.5 kV	[16]
Cone Voltage	30 V	[16]

Functional Group Identification by IR and UV-Vis Spectroscopy



IR spectroscopy is used to identify the characteristic functional groups present in the D-Ofloxacin molecule.

Data Presentation: Key IR Absorption Bands[17]

Functional Group	Wavenumber (cm⁻¹) Range
O-H Stretch (Carboxylic Acid)	3500 - 4000
C=O Stretch (Carboxylic Acid)	1650 - 1800
C=O Stretch (Keto Group)	1500 - 1650

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

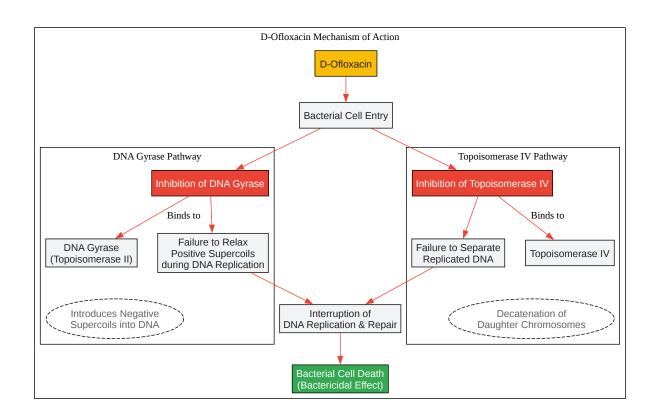
Data Presentation: UV-Vis Absorption Maxima

Transition	Wavelength (λmax) in Methanol
π-π	~220 nm
n-π	~299 - 312 nm

Mechanism of Action

D-Ofloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] Inhibition of these enzymes leads to the cessation of DNA replication and repair, ultimately resulting in rapid bacterial cell death. [18][19]





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Caption: Inhibition of DNA Gyrase and Topoisomerase IV by D-Ofloxacin.



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